Decahydroisoquinolin-6-ol

Description

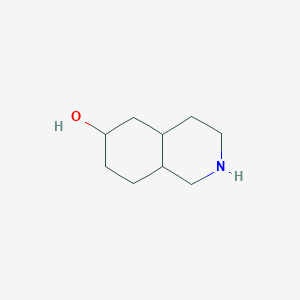

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDWQGDFFZCQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482985 | |

| Record name | 6-Isoquinolinol, decahydro- (5CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725228-44-4 | |

| Record name | 6-Isoquinolinol, decahydro- (5CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | decahydroisoquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereochemical Control for Decahydroisoquinolin 6 Ol Derivatives

Retrosynthetic Approaches to Decahydroisoquinolin-6-ol and Analogues

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. icj-e.orgamazonaws.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions. icj-e.orgamazonaws.com For a molecule with a 1,6-dioxygenation pattern, a key retrosynthetic step is the conversion to a 1,6-dicarbonyl intermediate. deanfrancispress.com

Diels-Alder Reactions in Decahydroisoquinoline (B1345475) Scaffold Construction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone in the formation of six-membered rings and has been widely applied in the synthesis of complex organic molecules. wikipedia.orgiitk.ac.inebsco.com This reaction offers a reliable method for constructing the cyclohexene (B86901) ring system, a key structural feature of the decahydroisoquinoline core, with good control over regio- and stereochemistry. wikipedia.org The reaction proceeds via a concerted mechanism, forming two new carbon-carbon bonds in a single step. iitk.ac.in A variation known as the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom like nitrogen, is particularly useful for synthesizing heterocyclic rings. sigmaaldrich.com This approach has been utilized in the synthesis of various quinoline (B57606) derivatives. sigmaaldrich.com

Palladium-Mediated Stereoselective Intramolecular Cyclization Strategies

Palladium-catalyzed reactions are powerful tools for carbon-carbon bond formation. Intramolecular cyclization reactions mediated by palladium catalysts have been employed to construct cyclic and bicyclic systems. beilstein-journals.org These reactions can proceed with high stereoselectivity, allowing for the controlled formation of specific stereoisomers. beilstein-journals.org For instance, palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups can lead to the formation of bi- and tricyclic compounds with defined stereochemistry. beilstein-journals.org Cascade reactions involving palladium-catalyzed cyclization and subsequent C-O bond formation have also been developed, demonstrating the versatility of this methodology in natural product synthesis. uchicago.eduuchicago.edu

Mitsunobu Reaction Applications in Functionalization

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and thioethers. organic-chemistry.org A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, making it a powerful tool for controlling the stereochemistry of chiral centers. organic-chemistry.orgnih.gov The reaction involves the use of a phosphine, typically triphenylphosphine, and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD). organic-chemistry.orgnih.gov The reaction proceeds under mild and essentially neutral conditions, making it compatible with a wide range of functional groups. orgsyn.org While highly effective, the standard Mitsunobu reaction requires stoichiometric amounts of reagents, which can complicate purification. semanticscholar.org However, modifications to the standard procedure, such as using specific reagents like 4-nitrobenzoic acid, have been shown to improve yields, particularly for sterically hindered alcohols. orgsyn.org

Horner-Emmons Reactions in Olefin Construction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgnih.gov This reaction typically utilizes a phosphonate (B1237965) carbanion, which reacts with the carbonyl compound to produce an alkene, often with high (E)-stereoselectivity. wikipedia.orgalfa-chemistry.com The HWE reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.orgorganic-chemistry.org This reaction has been instrumental in the total synthesis of numerous natural products. nih.gov

Enantioselective Synthesis and Chiral Resolution of this compound Stereoisomers

The biological activity of chiral molecules often depends on their specific stereochemistry. Therefore, the ability to synthesize specific enantiomers or diastereomers of this compound is of paramount importance. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer or diastereomer in excess. wikipedia.org

Chiral Amine-Based Salt Resolution Techniques

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. wikipedia.orgchemeurope.com One of the most established techniques is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org For racemic mixtures of acids or bases, chiral amines or acids are frequently used as resolving agents. wikipedia.orggoogle.com For example, a racemic carboxylic acid can be treated with a chiral amine, such as (R)-α-methylbenzylamine or (S)-α-methylbenzylamine, to form a pair of diastereomeric salts. nih.gov Due to their different physical properties, these diastereomeric salts can often be separated by crystallization. wikipedia.org After separation, the individual enantiomers can be recovered by removing the chiral resolving agent. wikipedia.org This method has been successfully applied in the synthesis of enantiomerically pure decahydroisoquinoline derivatives. nih.gov The choice of the chiral resolving agent and the crystallization solvent are critical for a successful resolution. onyxipca.com

Asymmetric Synthesis Approaches for Stereochemical Control

The asymmetric synthesis of this compound and its derivatives leverages several key strategies to install the desired stereochemistry. These methods are essential as the spatial arrangement of atoms can significantly influence a molecule's biological activity. nih.gov

Catalyst-Controlled Hydrogenation: A primary route to chiral decahydroisoquinolines involves the stereoselective reduction of isoquinoline (B145761) or tetrahydroisoquinoline precursors. The use of chiral catalysts during hydrogenation is a powerful approach. For instance, the hydrogenation of an appropriate isoquinoline precursor using a chiral catalyst can yield an enantiomerically pure intermediate like (5R)-5,6,7,8-tetrahydroisoquinolin-5-ol, which can then be further hydrogenated to the corresponding decahydroisoquinoline structure. vulcanchem.com Industrial-scale processes can achieve high yields (>85%) and excellent enantiomeric excess (>95%) by carefully optimizing parameters such as the catalyst (e.g., palladium or nickel-based), temperature (50–100°C), and pressure (10–50 bar). vulcanchem.com

Asymmetric hydrogenation of related N-heterocycles often relies on transition metal catalysts complexed with chiral ligands. For example, rhodium and iridium catalysts paired with chiral diphosphine ligands have been successfully used in the asymmetric reduction of arenes and alkenes. diva-portal.org The choice of ligand and solvent can have a profound impact on enantioselectivity. diva-portal.org In one study on asymmetric nitroaldol reactions to create a chiral intermediate, a samarium-based heterobimetallic catalyst (SmLB*) was used to achieve 92% enantiomeric excess (ee). clockss.org

Use of Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed for potential reuse. sigmaaldrich.com This strategy is widely employed in the synthesis of complex molecules. nih.gov Popular auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and derivatives of amino acids and terpenes. nih.govsigmaaldrich.com

In the context of isoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom or a side chain. This auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent or reactant to approach from the less hindered face, thus creating a specific stereoisomer. For example, in the synthesis of substituted piperidines, a related heterocyclic system, chiral auxiliaries have been used to achieve high diastereoselectivity in cyclization reactions. mdpi.com

Substrate-Controlled Diastereoselective Reactions: In this approach, an existing chiral center within the substrate molecule directs the formation of a new stereocenter. A notable example is the diastereoselective reduction of an iminium salt intermediate derived from a tetrahydroisoquinoline precursor. The stereochemistry of the final product is dictated by the facial selectivity of the hydride attack, which is influenced by the existing stereocenters. Optimizing reaction conditions, such as using borane-tetrahydrofuran (B86392) as the reducing agent at low temperatures (-10° to 5°C), is critical to maximizing the diastereoselectivity in favor of the desired trans isomer. google.com

Below is a table summarizing various asymmetric synthesis approaches for related heterocyclic compounds.

| Precursor/Substrate | Method | Catalyst/Auxiliary | Conditions | Result (Yield, Stereoselectivity) | Reference |

| Isoquinoline Precursor | Catalytic Hydrogenation | Chiral Palladium or Nickel Catalyst | 50-100°C, 10-50 bar, Ethanol/Water | >85% yield, >95% ee | vulcanchem.com |

| Iminium Salt Intermediate | Diastereoselective Reduction | Borane-Tetrahydrofuran | -10° to 5°C, Trifluoroacetic Acid | High trans diastereoselectivity | google.com |

| N-Cbz-4-quinolone | Conjugate Addition | CuBr·SMe₂ / Chiral Diphosphine Ligand | Room Temperature, CH₂Cl₂ | 98% yield, 98% ee | d-nb.info |

| Aldehyde + Nitroalkane | Asymmetric Nitroaldol Reaction | Heterobimetallic SmLB* Catalyst | -50°C, 67h | 74% yield, 92% ee | clockss.org |

Biocatalytic Routes to Stereochemically Pure Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions, minimizing issues like racemization and isomerization, and can provide access to enantiomerically pure intermediates. core.ac.uk

Kinetic Resolution using Lipases: Lipases are versatile hydrolase enzymes widely used for the kinetic resolution of racemic mixtures. rsc.org In a typical kinetic resolution of a racemic alcohol, a lipase (B570770) will selectively acylate one enantiomer, allowing the unreacted alcohol enantiomer and the acylated enantiomer to be separated. For instance, Candida antarctica lipase B (often immobilized as Novozym 435) is a robust and commonly used biocatalyst for such transformations. core.ac.uk This strategy can be applied to resolve a racemic this compound or a precursor alcohol. The efficiency of the process allows for the recovery of one enantiomer with very high optical purity.

Reductive Amination using Amine Dehydrogenases (AmDHs): Amine dehydrogenases are enzymes that catalyze the asymmetric synthesis of amines from prochiral ketones. This method is highly attractive for producing chiral amines and amino alcohols. frontiersin.org A ketone precursor to this compound could be converted into the desired chiral amino alcohol with high stereoselectivity. Studies on wild-type AmDHs have shown their effectiveness in synthesizing small chiral amines, achieving conversions up to 97.1% and excellent enantioselectivities (e.g., >99% ee for (S)-3-aminobutan-1-ol). frontiersin.org Semi-preparative scale-ups have been successful, demonstrating the industrial potential of this approach. frontiersin.org

Other Enzymatic Transformations: Other enzyme classes, such as oxidoreductases, can be used for the stereoselective reduction of ketone precursors to chiral alcohols. For example, baker's yeast has been used for the selective reduction of a bicyclic ketone to furnish a chiral alcohol intermediate for the synthesis of entecavir. rsc.org Similarly, carboxylic acid reductases (CARs) have been engineered for the selective formation of amide bonds, which can be a key step in building the decahydroisoquinoline scaffold, avoiding competing esterification reactions. nih.gov

The table below provides examples of biocatalytic methods used to generate chiral intermediates.

| Substrate | Enzyme (Source) | Transformation | Key Results | Reference |

| Racemic Alcohols/Amines | Lipase (e.g., Candida antarctica lipase B) | Kinetic Resolution | High enantiomeric excess (>99%) of resolved products | core.ac.uk |

| 2-Butanone | Amine Dehydrogenase (MsmeAmDH) | Reductive Amination | >99% conversion, 92.6% ee for (S)-butan-2-amine | frontiersin.org |

| 3-Hydroxy-2-butanone | Amine Dehydrogenase (MsmeAmDH) | Reductive Amination | 66% conversion, 99.4% ee for (3S)-3-aminobutan-2-ol | frontiersin.org |

| Diacetate Intermediate | Lipase (Candida rugosa) | Regioselective Deacetylation | 90% yield of monoacetate | rsc.org |

Strategies for Stereochemical Purity and Yield Optimization

Optimization of Reaction Conditions: The stereochemical outcome and yield of a reaction are highly dependent on factors like the choice of catalyst, solvent, temperature, and reagents. nih.gov

Catalyst and Ligand Screening: As seen in asymmetric hydrogenation, the structure of the chiral ligand is paramount. Screening a library of ligands is a common strategy to find the optimal match for a specific substrate to maximize enantioselectivity. diva-portal.orgrsc.org

Solvent and Additive Effects: Solvents can influence catalyst activity and selectivity. In some cases, the addition of bases or acids can suppress side reactions or enhance the catalyst's performance. For example, in the diastereoselective reduction of an iminium salt, an acidic medium like trifluoroacetic acid was crucial for achieving high trans selectivity. google.com

Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, although it may decrease the reaction rate. google.com

Purification and Separation of Stereoisomers: When a reaction does not produce a single stereoisomer, efficient separation is necessary.

Crystallization: If the desired stereoisomer is crystalline, it may be purified by fractional crystallization. This can sometimes be facilitated by converting the product into a salt with a chiral resolving agent, which forms diastereomeric salts with different solubilities. york.ac.uk

Chromatography: Chiral chromatography (using a chiral stationary phase) is a powerful analytical and preparative tool for separating enantiomers. For diastereomers, standard column chromatography is often sufficient due to their different physical properties. mdpi.com

A systematic approach, often employing Design of Experiments (DoE), can efficiently explore the reaction parameter space to identify optimal conditions for both yield and stereochemical purity. nih.gov

Chemical Transformations and Reactivity of Decahydroisoquinolin 6 Ol Systems

Functional Group Interconversions on the Decahydroisoquinoline (B1345475) Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.com In the context of decahydroisoquinolin-6-ol, the hydroxyl group is a versatile starting point for numerous interconversions. These transformations are critical for manipulating the physicochemical properties and biological activity of the resulting derivatives.

The conversion of the hydroxyl group to other functionalities can be achieved through various reactions. For instance, oxidation of the secondary alcohol in the this compound system can yield the corresponding ketone, a decahydroisoquinolin-6-one. solubilityofthings.com This transformation can be accomplished using a range of oxidizing agents. Conversely, the reduction of a carbonyl group at this position to a hydroxyl group is also a key FGI. imperial.ac.uk

Another important set of interconversions involves the transformation of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of a wide array of functional groups, including halides, azides, and nitriles. vanderbilt.edu The Finkelstein reaction, for example, can be used to convert a tosylate or a chloride to an iodide by treatment with sodium iodide in acetone (B3395972). vanderbilt.edu

The introduction of nitrogen-containing functional groups is of particular interest in medicinal chemistry. The hydroxyl group can be converted to an azide, which can then be reduced to a primary amine. vanderbilt.edu This opens up possibilities for amide bond formation and other derivatizations. Similarly, the hydroxyl group can be converted to a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. vanderbilt.edu

Table 1: Examples of Functional Group Interconversions from a Hydroxyl Group

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Alcohol (-OH) | CrO₃, H₂SO₄, acetone (Jones oxidation) | Ketone (=O) | Oxidation |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | Sulfonylation |

| Tosylate (-OTs) | NaN₃ | Azide (-N₃) | Nucleophilic Substitution |

| Azide (-N₃) | H₂, Pd/C | Amine (-NH₂) | Reduction |

| Alcohol (-OH) | SOCl₂ | Chloroalkane (-Cl) | Nucleophilic Substitution |

| Chloroalkane (-Cl) | NaI, acetone | Iodoalkane (-I) | Finkelstein Reaction |

| Alcohol (-OH) | PBr₃ | Bromoalkane (-Br) | Nucleophilic Substitution |

| Bromoalkane (-Br) | KCN | Nitrile (-CN) | Nucleophilic Substitution |

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides fundamental insights into how chemical transformations occur and the factors that influence their rates. ysu.am For reactions involving the this compound scaffold, understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting the stereochemical outcome of transformations.

For functional group interconversions on the this compound ring system, the stereochemistry of the scaffold plays a significant role in the reaction mechanism and outcome. The cis- and trans-fused ring systems will exhibit different reactivities and may favor different reaction pathways. For example, in nucleophilic substitution reactions at the 6-position, the approach of the nucleophile can be influenced by the steric hindrance imposed by the decalin ring system.

The energy profile of a reaction, which plots the energy of the system against the reaction coordinate, helps to visualize the transition states and intermediates involved in the reaction. tumkuruniversity.ac.in The transition state is the point of highest energy along the reaction pathway, and the energy difference between the reactants and the transition state is the activation energy. ysu.am Catalysts function by providing an alternative reaction pathway with a lower activation energy. youtube.com

Table 2: Key Concepts in Reaction Kinetics and Mechanisms

| Concept | Description |

| Rate Equation | An equation that links the rate of reaction to the concentrations of reactants. youtube.com |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate equation. youtube.com |

| Rate Constant (k) | A proportionality constant in the rate equation that is temperature-dependent. youtube.com |

| Rate-Determining Step | The slowest step in a reaction mechanism that determines the overall reaction rate. youtube.com |

| Transition State | The highest energy point on the reaction coordinate, representing an unstable arrangement of atoms. ysu.am |

| Activation Energy | The minimum energy required for a reaction to occur. youtube.com |

| Intermediate | A species that is formed in one step of a reaction and consumed in a subsequent step. youtube.com |

Catalytic and Biocatalytic Transformations for Derivatization

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for chemical transformations. Both chemocatalysis and biocatalysis are powerful tools for the derivatization of the this compound scaffold.

Catalytic Transformations:

Homogeneous and heterogeneous metal catalysts are widely used for a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the 6-position of the decahydroisoquinoline ring, provided the hydroxyl group is first converted to a suitable halide or triflate. These reactions are invaluable for the synthesis of complex molecular architectures.

Biocatalytic Transformations:

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.com Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them an attractive green alternative to traditional chemical methods. rsc.org For the derivatization of this compound, several classes of enzymes could be employed.

Hydrolases: Lipases, proteases, and esterases are commonly used for the kinetic resolution of racemic alcohols. unipd.it For example, lipase-catalyzed acylation of racemic this compound could provide access to enantioenriched esters and the corresponding unreacted alcohol. unipd.itnih.gov

Oxidoreductases: Alcohol dehydrogenases (ADHs) can be used for the stereoselective oxidation of the hydroxyl group to a ketone or the stereoselective reduction of a ketone to a specific stereoisomer of the alcohol.

Cytochrome P450 Monooxygenases: These enzymes are capable of hydroxylating unactivated C-H bonds with high regio- and stereoselectivity. rsc.org While direct hydroxylation of a decahydroisoquinoline might be challenging, engineered P450 enzymes could potentially be used to introduce hydroxyl groups at other positions on the scaffold, leading to further diversification.

The use of whole-cell biocatalysts offers advantages such as the presence of cofactor regeneration systems, which are often required for oxidoreductase-catalyzed reactions. mdpi.com

Table 3: Examples of Catalytic and Biocatalytic Reactions

| Reaction Type | Catalyst Type | Example Reaction |

| Cross-Coupling | Chemocatalyst (e.g., Palladium) | Suzuki coupling of a bromo-decahydroisoquinoline with a boronic acid. |

| Asymmetric Hydrogenation | Chemocatalyst (e.g., Rhodium-chiral phosphine) | Reduction of a double bond in a decahydroisoquinoline precursor. |

| Kinetic Resolution | Biocatalyst (e.g., Lipase) | Enantioselective acylation of racemic this compound. unipd.itnih.gov |

| Asymmetric Reduction | Biocatalyst (e.g., Alcohol Dehydrogenase) | Stereoselective reduction of a decahydroisoquinolin-6-one to a specific stereoisomer of the alcohol. |

| Hydroxylation | Biocatalyst (e.g., Cytochrome P450) | Regio- and stereoselective hydroxylation of the decahydroisoquinoline scaffold. rsc.org |

Novel Synthetic Pathways for Diversification of this compound Derivatives

The development of novel synthetic pathways is essential for expanding the chemical space around the this compound core and generating libraries of compounds for biological screening. This often involves the combination of different synthetic strategies, including multi-step one-pot reactions and the integration of biocatalysis with traditional chemical synthesis.

One-pot chemoenzymatic processes, which combine chemical and biological transformations in a single reaction vessel, are gaining increasing attention. illinois.edu This approach can improve efficiency by reducing the number of purification steps and minimizing waste. For example, a chemical reaction could be used to generate a prochiral ketone precursor, which is then asymmetrically reduced in the same pot by a biocatalyst to afford a chiral this compound.

The concept of dynamic kinetic resolution (DKR) is another powerful strategy for the synthesis of enantiomerically pure compounds. In DKR, a racemic starting material is converted to a single enantiomer of the product in theoretically 100% yield. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For this compound, a DKR could involve the enzymatic acylation of the alcohol coupled with a chemical catalyst that racemizes the unreacted alcohol enantiomer.

Furthermore, the development of new multicomponent reactions (MCRs) that can rapidly assemble the decahydroisoquinoline scaffold from simple starting materials would be highly valuable. If one of the components in such an MCR could be a functionalized building block that ultimately becomes the this compound moiety, this would provide a highly efficient route to a diverse range of derivatives.

The application of modern synthetic technologies, such as flow chemistry and microwave-assisted synthesis, can also accelerate the synthesis and diversification of this compound derivatives. These technologies can enable rapid reaction optimization, improved yields, and safer handling of hazardous reagents.

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including complex heterocyclic systems like decahydroisoquinolin-6-ol. ipb.pt By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed. libretexts.org

In the ¹H NMR spectrum of this compound, distinct regions of chemical shifts would be expected. mdpi.com Protons attached to carbons bearing the hydroxyl group and the nitrogen atom would likely appear in a specific region of the spectrum, while the protons of the saturated carbocyclic rings would reside in the aliphatic region. mdpi.com The integration of these signals provides a ratio of the number of protons in each unique chemical environment. libretexts.org Furthermore, spin-spin coupling patterns, observed as peak splitting, reveal the connectivity of adjacent protons, allowing for the tracing of the carbon skeleton. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The chemical shift of each carbon signal indicates its electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C-6) would be expected to resonate at a downfield chemical shift compared to the other saturated carbons in the ring system due to the deshielding effect of the oxygen atom.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules with overlapping one-dimensional spectra. amazonaws.com A COSY spectrum would reveal proton-proton couplings, while HSQC and HMBC spectra would correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This network of correlations allows for the complete and accurate assignment of the this compound structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 | 45.2 | 2.85 | m | |

| C-3 | 48.9 | 2.95 | m | |

| C-4 | 28.1 | 1.60 | m | |

| C-4a | 35.5 | 1.80 | m | |

| C-5 | 25.3 | 1.55 | m | |

| C-6 | 68.7 | 3.75 | m | |

| C-7 | 30.2 | 1.70 | m | |

| C-8 | 26.8 | 1.65 | m | |

| C-8a | 55.4 | 2.50 | m | |

| N-H | 2.10 | br s | ||

| O-H | 3.50 | br s | ||

| Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and coupling constants would need to be determined experimentally. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, often to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that may have the same nominal mass but different elemental compositions. savemyexams.comscirp.org For this compound (C₁₀H₁₇NO), HRMS would confirm its molecular weight with a very low margin of error, solidifying the proposed molecular formula. scirp.org

In addition to providing the exact mass of the molecular ion, HRMS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. nih.gov The analysis of these fragment ions provides valuable structural information by revealing the characteristic cleavage patterns of the molecule. For this compound, fragmentation would likely occur at the weaker bonds, such as the C-C bonds adjacent to the nitrogen atom or the hydroxyl group. The masses of these fragments can then be used to piece together the structure of the original molecule, corroborating the assignments made by NMR spectroscopy. Modern mass spectrometers can achieve sub-ppm mass accuracy, greatly enhancing the confidence in structural elucidation. leeder-analytical.com

Table 2: Hypothetical HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 167.1337 | [M+H]⁺ |

| 149.1232 | [M+H - H₂O]⁺ |

| 124.1121 | Cleavage of the decahydrosioquinoline ring |

| 96.0813 | Further fragmentation |

| Note: This table presents hypothetical data for illustrative purposes. The actual fragmentation pattern would depend on the specific ionization technique and collision energy used. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.govcigrjournal.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. cigrjournal.org In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud during a vibration. wikipedia.org

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol functional group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-H stretches of the saturated ring system (around 2850-3000 cm⁻¹). mdpi.com The C-O stretching vibration would also be observable in the fingerprint region (around 1050-1150 cm⁻¹). mdpi.com

Raman spectroscopy would provide complementary information. While the O-H and N-H stretches might be weak in the Raman spectrum, the C-C and C-H vibrations of the carbocyclic framework would likely produce strong signals. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, as some vibrations may be strong in one technique and weak or silent in the other (the rule of mutual exclusion in centrosymmetric molecules). nih.govmdpi.com This dual analysis aids in confirming the presence of key functional groups and can also provide insights into the molecule's conformation.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| N-H | Stretching | 3300-3500 | Weak |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| C-O | Stretching | 1050-1150 | |

| C-N | Stretching | 1020-1250 | |

| C-C | Stretching | Fingerprint Region | Strong in Fingerprint Region |

| Note: This table presents expected frequency ranges. The exact positions and intensities of the bands would be determined experimentally. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. uol.de By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise spatial coordinates of each atom in the molecule. uol.de This provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and mass spectrometry. mdpi.com

Crucially, for chiral molecules like this compound, which has multiple stereocenters, X-ray crystallography can be used to determine the absolute configuration of the molecule, provided that a suitable crystal is obtained and appropriate techniques (e.g., using anomalous dispersion) are employed. This is a significant advantage over other spectroscopic methods, which typically only provide information about the relative stereochemistry. The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which can influence the crystal packing and physical properties of the compound. jhu.edu

Advanced Spectroscopic Methods Coupled with Machine Learning for Data Analysis

The large and complex datasets generated by modern spectroscopic techniques can be challenging to interpret manually. Machine learning (ML) algorithms are increasingly being used to analyze spectroscopic data, offering new ways to extract meaningful information and accelerate structural elucidation. arxiv.org

For instance, ML models can be trained on large libraries of NMR or mass spectra to predict the structure of an unknown compound from its experimental data. nih.gov In the context of this compound, an ML model could be used to compare its experimental spectra with a database of known isoquinoline (B145761) alkaloids to aid in its identification. Machine learning can also be applied to the analysis of IR and Raman spectra for tasks such as identifying specific spectral features that correlate with certain structural motifs or biological activities. mdpi.comugr.esnih.gov By combining data from multiple spectroscopic sources (e.g., NMR, MS, and IR), ML algorithms can provide a more comprehensive and accurate structural analysis than any single technique alone. nih.gov This integrated approach, where advanced spectroscopic methods are coupled with sophisticated data analysis tools, represents the future of structural chemistry.

Computational Studies and Molecular Modeling of Decahydroisoquinolin 6 Ol

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of decahydroisoquinolin-6-ol. unige.chresearchgate.net These methods are used to perform geometry optimization, calculate single-point energies, and analyze the electronic charge density distribution. binarystarchem.cauobaghdad.edu.iq By employing basis sets like 6-31G* or the more extensive 6-311++G(d,p), researchers can accurately predict molecular geometries and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uobaghdad.edu.iqresearchcommons.orgnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's stability and reactivity. mdpi.com

For instance, in the study of related heterocyclic systems, DFT calculations have been instrumental in understanding the impact of different functional groups on the molecule's physical characteristics. uobaghdad.edu.iq Such calculations can also be used to predict spectroscopic properties, which can then be correlated with experimental data to validate the computational models. nih.gov While DFT is a powerful tool, the choice of functional and basis set is crucial for obtaining accurate results, and it's important to be aware of its limitations. researchgate.netarxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. nih.gov These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and the various conformations it can adopt. frontiersin.org By simulating the molecule at different temperatures, researchers can observe transitions between different conformational states, such as chair and twist-boat forms in cyclic systems. nih.gov

The results of MD simulations can be used to construct a comprehensive picture of the energetically accessible conformations. binarystarchem.ca This information is vital for understanding how the molecule's shape influences its biological activity. binarystarchem.caeg.org Advanced techniques like iterative multiscale molecular dynamics (iMMD) can further accelerate the sampling of conformational space by combining all-atom and coarse-grained simulations. biorxiv.org The analysis of MD trajectories can be facilitated by dimensionality reduction techniques and clustering algorithms to identify the most populated and functionally relevant conformational states. eg.orgresearchgate.net

Docking Studies of this compound Derivatives with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govtubitak.gov.tr This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. mdpi.comfrontiersin.org For this compound derivatives, docking studies have been crucial in understanding their interactions with various receptors, including opioid receptors. researchgate.net

Docking programs calculate a scoring function to estimate the binding affinity between a ligand and its receptor. ijpbs.com These scores, along with a detailed analysis of the binding pose, help in predicting how strongly a molecule will interact with its target. arxiv.orgscienceopen.com The analysis of interactions can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. nih.govmdpi.com

For example, studies on nalfurafine, a selective kappa-opioid receptor agonist containing a decahydroisoquinoline (B1345475) moiety, have utilized docking to understand the essential structural features for receptor binding. researchgate.net These studies have shown that specific substitutions on the decahydroisoquinoline ring system can significantly impact binding affinity and receptor selectivity. researchgate.net

The three-dimensional structure of a molecule is critical for its interaction with a biological target. ontosight.ai Docking studies can highlight the specific structural features of this compound derivatives that are essential for binding to the active site of a receptor. researchgate.netmdpi.com For instance, the stereochemistry of the decahydroisoquinoline ring and the nature of the substituents can dramatically influence binding affinity and selectivity. ontosight.airesearchgate.net

Research on opioid receptor agonists has demonstrated that a trans-fused decahydroisoquinoline ring is a key structural element. researchgate.net Furthermore, the presence and positioning of functional groups, such as an amide side chain and a cyclopropylmethyl group on the nitrogen atom, have been identified as crucial for eliciting selectivity for the κ-opioid receptor. researchgate.net The hydroxyl group at the 6-position can also play a significant role in forming hydrogen bonds with the receptor's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. researchcommons.orgscirp.org These studies are invaluable for understanding how modifications to a chemical scaffold, such as this compound, affect its therapeutic properties. nih.govnih.gov

SAR studies involve the systematic modification of a molecule's structure and the subsequent evaluation of its biological activity. research-solution.comrsc.org This process helps to identify the key chemical features, or pharmacophores, that are responsible for the desired biological effect. For this compound derivatives, SAR studies have been instrumental in elucidating the structural requirements for activity at various receptors. researchgate.net

QSAR models take this a step further by developing mathematical equations that quantitatively relate molecular descriptors to biological activity. researchcommons.orgresearchgate.net These descriptors can be based on various molecular properties, including steric, electronic, and hydrophobic characteristics. nih.gov A well-validated QSAR model can be used to predict the activity of novel compounds before they are synthesized, thus saving time and resources in the drug discovery process. scirp.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Virtual Screening and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid screening of vast chemical libraries and the design of novel molecules with desired properties. nih.govatomwise.com These technologies can be applied to various stages of the drug discovery pipeline, from target identification to lead optimization. mdpi.comchemrxiv.org

In the context of this compound, ML models can be trained on existing data to predict the biological activity of new derivatives. nih.gov Techniques like support vector machines, neural networks, and deep learning algorithms can be used to build predictive models for virtual screening. mdpi.comnih.gov Deep learning models, in particular, have shown great promise in predicting protein-ligand binding affinities with high accuracy. arxiv.orgscienceopen.comnih.gov These models can learn complex patterns from large datasets of protein and ligand structures, enabling the identification of promising drug candidates from massive virtual libraries. frontiersin.orgmdpi.com

Medicinal Chemistry and Biological Target Identification of Decahydroisoquinolin 6 Ol Scaffolds

Decahydroisoquinolin-6-ol as a Privileged Scaffold in Drug Discovery

The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, referring to molecular scaffolds that can bind to a variety of biological targets with high affinity. mdpi.com These scaffolds often possess favorable drug-like properties, making them attractive starting points for the development of new therapeutic agents. mdpi.comnih.gov The decahydroisoquinoline (B1345475) ring system, a fused bicyclic structure, is recognized as one such privileged scaffold. Its three-dimensional architecture allows for the presentation of substituents in well-defined spatial orientations, facilitating interactions with the complex surfaces of biological macromolecules.

One notable example of the decahydroisoquinoline scaffold's application is in the development of inhibitors for the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV. nih.gov Synthetic inhibitors incorporating a decahydroisoquinoline fused ring have demonstrated moderate to significant inhibitory activity against SARS 3CLpro. nih.gov The versatility of this scaffold is further highlighted by its presence in a wide range of bioactive compounds, underscoring its importance in drug discovery. nih.gov

Scaffold Hopping Strategies from Known Bioactive Compounds

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining or improving biological activity. nih.govbhsai.org This approach aims to discover new chemotypes with potentially improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions. bhsai.orgnih.gov

The principle behind scaffold hopping is to identify isofunctional molecules that possess different molecular backbones but similar biological activities. nih.gov This can be a challenging endeavor as it seemingly contradicts the similarity property principle, which states that structurally similar compounds tend to have similar activities. nih.gov However, many biological targets have shown the ability to interact with a diverse range of chemical scaffolds, providing a basis for the success of scaffold hopping. uniroma1.it

In the context of the this compound scaffold, medicinal chemists can employ scaffold hopping to transition from existing ligands of a particular target to novel compounds featuring this privileged core. Computational methods, such as fragment replacement and 3D shape searching, are often instrumental in identifying suitable scaffold replacements. uniroma1.itembopress.org For instance, a known inhibitor of a protease could have its core structure computationally replaced with the this compound scaffold, and the resulting virtual compounds could then be synthesized and tested for activity.

Exploration of this compound in Novel Chemical Space

The exploration of novel chemical space is a critical aspect of drug discovery, aiming to identify new molecules with unique biological activities and properties. nih.govresearchgate.net Natural products have historically been a rich source of novel chemical scaffolds. nih.gov The this compound scaffold, while being a known privileged structure, still offers significant opportunities for exploration within novel chemical space.

By systematically modifying the this compound core with a diverse array of substituents, chemists can generate libraries of new compounds. This exploration can be guided by computational tools that help navigate the vastness of chemical space and prioritize molecules with desirable "drug-like" properties. frontiersin.orgu-strasbg.fr Generative models and artificial intelligence are also emerging as powerful tools to design novel molecules within a defined chemical space. researchgate.netfrontiersin.org

The goal of this exploration is to discover this compound derivatives that interact with new biological targets or exhibit novel mechanisms of action. This can lead to the development of first-in-class medicines that address unmet medical needs. The inherent three-dimensional complexity of the this compound scaffold makes it particularly well-suited for targeting complex biological interfaces, such as protein-protein interactions, which are often considered challenging for traditional small molecules. nih.gov

Identification and Validation of Biological Targets

Identifying the specific biological molecule that a small molecule interacts with to produce its effect is a crucial step in drug discovery. This process, known as target identification and validation, provides a mechanistic understanding of the compound's action and is essential for further development. nih.govresearchgate.net

Protease Inhibition Mechanisms, e.g., SARS 3CLpro

Proteases are a class of enzymes that are essential for the life cycle of many viruses, making them attractive targets for antiviral drug development. nih.gov The SARS-CoV 3C-like protease (3CLpro) is a key enzyme in the replication of the SARS coronavirus. nih.govnih.gov Inhibitors of this enzyme can block viral replication, and the decahydroisoquinoline scaffold has been utilized in the design of such inhibitors. nih.gov

The SARS-CoV-2 3CLpro, responsible for the cleavage of the viral polyprotein, is a cysteine protease with a catalytic dyad of Cys145 and His41 in its active site. dovepress.commdpi.com Many inhibitors of 3CLpro are peptidomimetics that mimic the natural peptide substrate. nih.gov These inhibitors often contain an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site, leading to irreversible inhibition. nih.gov The this compound scaffold can serve as a rigid core to correctly position the pharmacophoric elements and the warhead for optimal interaction with the enzyme's active site.

The high degree of structural similarity between the 3CLpro enzymes of different coronaviruses suggests that a broad-spectrum inhibitor could be developed. nih.gov This makes the 3CLpro an important target for the development of drugs against current and future coronavirus outbreaks.

Enzyme Active Site Interactions and Binding Pockets

The active site of an enzyme is the specific region where the substrate binds and the chemical reaction is catalyzed. libretexts.orgaklectures.com The shape, size, and chemical properties of the active site determine the enzyme's substrate specificity. libretexts.org Understanding the interactions between a small molecule inhibitor, such as a this compound derivative, and the enzyme's active site is crucial for designing more potent and selective compounds.

Computational methods like solvent mapping can be used to identify and characterize the binding pockets within an enzyme's active site. nih.gov These methods place molecular probes on the protein surface to find regions with favorable binding energies. nih.gov The this compound scaffold, with its defined three-dimensional structure, can be designed to fit snugly into these binding pockets and present its functional groups to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the active site. aklectures.comnih.gov

For example, in the case of SARS-CoV-2 3CLpro, the substrate-binding pocket is divided into several subsites (S1', S1, S2, S4). dovepress.com A this compound-based inhibitor would be designed so that its substituents occupy these subsites and mimic the interactions of the natural substrate. X-ray crystallography of enzyme-inhibitor complexes can provide detailed atomic-level information about these interactions, guiding further optimization of the inhibitor.

Genetic and Proteomic Approaches to Target Identification

When the biological target of a bioactive compound is unknown, various experimental strategies can be employed for its identification. nih.gov Genetic and proteomic approaches are powerful tools in this endeavor. researchgate.netnih.gov

Genetic approaches, such as screening for resistance mutations or using techniques like shRNA or CRISPR/Cas9 to knock down potential target genes, can help identify the protein that a compound acts upon. nih.gov If cells become resistant to a compound after a specific gene is mutated, it strongly suggests that the protein encoded by that gene is the target.

Proteomic approaches aim to directly identify the protein or proteins that a compound binds to. azolifesciences.comsynapse.org One common method is affinity chromatography, where the bioactive compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry. researchgate.net Another approach involves using chemical probes that can be cross-linked to their target proteins upon photoactivation.

For a novel this compound derivative with an interesting but uncharacterized biological activity, these genetic and proteomic methods would be essential for elucidating its mechanism of action and identifying its molecular target(s). nih.gov This information is critical for validating the target and advancing the compound through the drug discovery pipeline. synapse.org

Compound Information Table

| Compound Name |

| This compound |

| Codeine |

| Iodocyanopindolol |

| Nirmatrelvir |

| Ebselen |

Phenotypic Screening and Target Deconvolution

Phenotypic screening is a cornerstone of drug discovery that involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect, or phenotype, without a preconceived molecular target. nih.govenamine.net This approach is particularly valuable for identifying first-in-class drugs and for studying complex diseases where the optimal target may not be known. nih.gov Once a "hit" compound is identified through a phenotypic screen, the subsequent challenge is target deconvolution, which is the process of identifying the specific molecular target or targets responsible for the observed phenotype. pelagobio.comnih.govnih.gov This is a critical step for understanding the compound's mechanism of action and for further lead optimization. rsc.orgcreative-biolabs.com

While comprehensive phenotypic screening campaigns on large libraries of this compound derivatives are not extensively detailed in publicly available literature, the biological activities of certain derivatives have been characterized, providing insights into their potential therapeutic applications. These studies, while often target-based, represent the initial steps of a phenotypic discovery process by identifying the functional effects of these compounds.

For instance, a series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been evaluated for their effects on excitatory amino acid (EAA) receptors. nih.gov This research identified potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission in the central nervous system. nih.govacs.org The activity of these compounds was assessed by their ability to inhibit the binding of radiolabeled ligands to AMPA receptors in rat cortical tissue and to block AMPA-induced depolarizations. nih.govebi.ac.uk

The following interactive table summarizes the structure-activity relationship (SAR) data for a selection of these decahydroisoquinoline derivatives as AMPA receptor antagonists.

| Compound | R Group at C-6 | IC50 (µM) for [3H]AMPA Binding |

| 9 | -(CH2)2-tetrazole | 0.04 |

| Analog with -(CH2)3-tetrazole | -(CH2)3-tetrazole | 0.23 |

| Analog with -CH2-tetrazole | -CH2-tetrazole | >10 |

| Analog with -O-CH2-tetrazole | -O-CH2-tetrazole | >10 |

| Analog with -NH-CH2-tetrazole | -NH-CH2-tetrazole | >10 |

In another example of identifying biological phenotypes, various 8-substituted decahydroisoquinolines have been synthesized and evaluated for their antiarrhythmic activity. acs.orgnih.gov These studies revealed that certain benzamido derivatives possess therapeutic indices considerably higher than the established antiarrhythmic drug, quinidine. researchgate.net

Should a broad phenotypic screen of this compound derivatives be undertaken, a variety of target deconvolution methods could be employed to identify the molecular targets of any hits. These methods include affinity chromatography, where the hit compound is immobilized to pull down its binding partners from a cell lysate, and proteome-wide approaches like thermal shift assays or limited proteolysis, which can identify proteins that are stabilized upon ligand binding. pelagobio.comnih.gov

Structure-Based Drug Design Principles Applied to this compound Derivatives

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, typically a protein, to design and optimize inhibitors. f1000research.comnih.govitmedicalteam.pl By understanding the architecture of the target's binding site, molecules can be designed to fit with high affinity and selectivity. f1000research.com This process often involves computational methods like molecular docking to predict the binding poses and affinities of potential inhibitors. lifechemicals.com

While specific SBDD studies focusing on this compound are not widely reported, the principles of this approach have been successfully applied to the broader decahydroisoquinoline scaffold and related quinoline (B57606) structures, demonstrating the potential for designing novel therapeutic agents.

A notable example is the design of inhibitors for the SARS-CoV (Severe Acute Respiratory Syndrome Coronavirus) 3CL protease (3CLpro), a key enzyme in the viral life cycle. nih.gov Researchers designed a novel decahydroisoquinoline scaffold to interact with the S1 and S2 hydrophobic pockets of the enzyme's active site. nih.gov X-ray crystallography of the enzyme in complex with a decahydroisoquinoline inhibitor confirmed that the scaffold fits into the active site as intended, providing a structural basis for further optimization. nih.gov

Similarly, SBDD principles have been instrumental in the development of HIV-1 protease inhibitors. The addition of a decahydroisoquinoline group to the inhibitor saquinavir (B1662171) was a significant modification that enhanced its potency and aqueous solubility by restricting the conformational freedom of the molecule. wikipedia.org This highlights how the rigid structure of the decahydroisoquinoline scaffold can be advantageous in inhibitor design.

In another application, diaryl-quinoline compounds were identified as entry inhibitors of the Ebola virus. nih.gov Computational modeling was used to predict the binding of these compounds to the viral glycoprotein (B1211001) (GP), a critical component for viral entry into host cells. nih.gov This modeling suggested that the quinoline-based inhibitors could bind to a pocket on the GP, providing a rationale for their mechanism of action and a foundation for designing more potent inhibitors. nih.govacs.org

The general workflow for a structure-based drug design campaign involving a this compound derivative would typically involve:

Target Identification and Validation: Identifying a biologically relevant target.

Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or cryo-electron microscopy.

In Silico Screening/Design: Using computational tools to dock libraries of decahydroisoquinoline derivatives into the target's binding site or to de novo design fragments that fit the site.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their inhibitory activity against the target and their effect in cellular assays.

Co-crystallization and Iterative Optimization: Obtaining the crystal structure of the target in complex with a lead inhibitor to visualize the binding mode and guide further rounds of design and optimization to improve potency and selectivity. f1000research.com

Enzymatic Pathways Involving this compound Derivatives

The decahydroisoquinoline core is a structural motif found in a variety of natural alkaloids. acs.org The biosynthesis of these complex molecules in nature is orchestrated by a series of enzymatic reactions that construct and modify the isoquinoline (B145761) framework. Understanding these enzymatic pathways can provide tools for the chemo-enzymatic synthesis of novel decahydroisoquinoline derivatives. researchgate.netresearchgate.net

The biosynthesis of isoquinoline alkaloids generally begins with the amino acid L-tyrosine. numberanalytics.com A key initial step is the conversion of tyrosine to tyramine (B21549), a reaction catalyzed by the enzyme tyrosine/dopa decarboxylase (TYDC). numberanalytics.comnih.gov This is followed by a crucial Pictet-Spengler reaction, catalyzed by norcoclaurine synthase (NCS), which condenses tyramine with 4-hydroxyphenylacetaldehyde (derived from tyrosine) to form the simple tetrahydroisoquinoline alkaloid, (S)-norcoclaurine. numberanalytics.comahajournals.org

From (S)-norcoclaurine, a cascade of enzymatic modifications, including methylations, hydroxylations, and oxidative couplings, generates the vast diversity of isoquinoline alkaloids. nih.gov Key enzymes in these downstream pathways include:

Methyltransferases: Such as coclaurine (B195748) N-methyltransferase (CNMT), which adds a methyl group to the nitrogen of the isoquinoline ring. numberanalytics.com

Cytochrome P450 monooxygenases: A large family of enzymes that catalyze a wide range of oxidative reactions, including hydroxylations and the formation of carbon-carbon and carbon-oxygen bonds that create more complex ring systems. nih.gov

Oxidases: For instance, berberine (B55584) bridge enzyme (BBE) converts the N-methyl group of (S)-reticuline into a methylene (B1212753) bridge, a key step in the formation of protoberberine alkaloids. nih.gov

While the direct enzymatic pathways leading to this compound itself are not explicitly detailed in the literature, the enzymes involved in the biosynthesis of the broader isoquinoline alkaloid family represent a powerful toolkit for synthetic biology. numberanalytics.comnih.gov For example, a parallel cascade strategy using a tyrosinase, a tyrosine decarboxylase, a transaminase, and a norcoclaurine synthase has been developed for the enzymatic synthesis of halogenated benzylisoquinoline alkaloids. ebi.ac.ukahajournals.org Such biocatalytic systems could potentially be engineered to produce novel this compound derivatives. researchgate.netnih.gov

The following table lists some of the key enzymes involved in the biosynthesis of isoquinoline alkaloids, which could potentially be harnessed for the synthesis of this compound derivatives.

| Enzyme | Abbreviation | Function |

| Tyrosine/dopa decarboxylase | TYDC | Converts L-tyrosine to tyramine |

| Norcoclaurine synthase | NCS | Catalyzes the Pictet-Spengler reaction to form the isoquinoline core |

| Coclaurine N-methyltransferase | CNMT | N-methylation of the isoquinoline nitrogen |

| Berberine bridge enzyme | BBE | Forms the methylene bridge in protoberberine alkaloids |

| Cytochrome P450 monooxygenases | P450s | Catalyze various hydroxylations and oxidative couplings |

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Decahydroisoquinolin-6-ol-Based Therapeutics

The development of next-generation therapeutics centered around the this compound scaffold is a dynamic and promising area of research. Scientists are actively exploring novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A significant focus lies in the design of compounds that can overcome existing therapeutic challenges, such as drug resistance and off-target effects.

One of the key strategies in this endeavor is the structure-based design of new inhibitors. For instance, in the context of viral diseases, the decahydroisoquinoline (B1345475) scaffold has been instrumental in the development of inhibitors targeting the 3C-like protease (3CLpro) of coronaviruses like SARS-CoV. purdue.edunih.gov Future research will likely focus on optimizing these inhibitors to be effective against emerging viral variants. This involves creating novel derivatives that can form strong interactions with the active site of the viral protease, thereby inhibiting viral replication. nih.gov The exploration of different stereochemistries of the decahydroisoquinoline ring is also a crucial aspect, as it has been shown to significantly influence the inhibitory activity of these compounds. semanticscholar.org

Furthermore, the decahydroisoquinoline framework is being leveraged to create dual-acting or multi-target ligands. For example, in the realm of pain management, researchers are designing molecules that can simultaneously modulate multiple opioid receptors (e.g., KOR and DOR agonists) to achieve potent analgesia with a reduced potential for addiction. acs.org This approach holds immense promise for developing safer and more effective pain therapeutics.

The table below summarizes some of the key research findings related to the development of next-generation this compound-based therapeutics.

| Therapeutic Target | Key Findings and Future Directions |

| Viral Proteases (e.g., SARS-CoV 3CLpro) | The decahydroisoquinoline scaffold serves as a hydrophobic core that can be optimized for potent inhibition of viral replication. Future work will focus on structural modifications to enhance binding affinity and combat viral mutations. purdue.edunih.govsemanticscholar.org |

| Opioid Receptors | Development of dual KOR/DOR agonists based on the decahydroisoquinoline structure for non-addictive pain management. acs.org |

| AMPA/Kainate Receptors | Design of selective antagonists for the treatment of neurological conditions like epilepsy and neuropathic pain. mdpi.com |

| Ebola Virus Entry | High-throughput screening has identified decahydroisoquinoline derivatives as potent inhibitors of Ebola virus entry, providing a promising scaffold for further optimization. researchgate.netnih.gov |

Integration of Advanced Technologies in Chemical Synthesis and Biological Evaluation

The synergy between advanced technologies and traditional medicinal chemistry is set to revolutionize the discovery and development of this compound-based therapeutics. The integration of computational tools, artificial intelligence (AI), and high-throughput screening (HTS) is accelerating the pace of research and enabling the exploration of a much larger chemical space.

Advanced Synthesis Techniques: Modern synthetic methodologies are enabling the efficient and stereoselective synthesis of complex decahydroisoquinoline derivatives. Techniques such as palladium-catalyzed cyclization reactions are being utilized to construct the core scaffold with high precision. rsc.org The development of novel synthetic routes is crucial for generating diverse libraries of compounds for biological screening.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. This technology has been instrumental in identifying decahydroisoquinoline-based inhibitors of the Ebola virus. researchgate.netnih.gov The combination of HTS with computational screening can create a powerful workflow for hit identification and lead optimization. nih.gov

The following table highlights how advanced technologies are being integrated into the research and development of this compound-based compounds.

| Technology | Application in this compound Research |

| Artificial Intelligence (AI) and Machine Learning | Prediction of biological activity and ADMET properties of novel derivatives, accelerating the design-make-test-analyze cycle. researchgate.net |

| Computational Chemistry (Molecular Docking, Virtual Screening) | Identification of potential drug candidates by simulating their interaction with biological targets. nih.gov |

| Advanced Synthetic Methods (e.g., Pd-catalyzed cyclization) | Efficient and stereoselective synthesis of diverse decahydroisoquinoline libraries for biological evaluation. rsc.org |

| High-Throughput Screening (HTS) | Rapid identification of active compounds from large chemical libraries, as demonstrated in the discovery of Ebola virus entry inhibitors. researchgate.netnih.gov |

Exploration of New Therapeutic Areas for this compound Scaffolds

The versatility of the this compound scaffold extends beyond its current applications, with researchers actively exploring its potential in a range of new therapeutic areas. This exploration is driven by the scaffold's ability to interact with a diverse array of biological targets.

Neurodegenerative Diseases: The role of glutamate (B1630785) receptors in neurodegenerative disorders like Parkinson's and Alzheimer's disease has brought the decahydroisoquinoline scaffold into focus as a potential therapeutic intervention. nih.govgoogle.com Derivatives of decahydroisoquinoline that act as antagonists of AMPA and kainate receptors are being investigated for their neuroprotective effects. nih.gov There is also emerging interest in the development of decahydroisoquinoline-based compounds as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as beta-site amyloid precursor protein cleaving enzyme (BACE1). purdue.edu

Pain and Inflammation: Beyond its application in opioid receptor modulation, the this compound scaffold is being explored for the development of novel analgesics for chronic and neuropathic pain. google.comgoogle.com This includes the design of compounds that target other pain pathways, potentially offering alternatives to traditional opioids with fewer side effects. Furthermore, certain decahydroisoquinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions. frontiersin.orgmdpi.com

Antimicrobial and Anticancer Applications: While research in these areas is still in its early stages, the broader isoquinoline (B145761) class of compounds has shown promise as antimicrobial and anticancer agents. uq.edu.au This provides a rationale for exploring the potential of this compound derivatives in these therapeutic areas. Future research will likely involve screening diverse libraries of these compounds against various microbial strains and cancer cell lines to identify lead candidates for further development.

The table below outlines some of the emerging therapeutic areas for the this compound scaffold.

| Therapeutic Area | Rationale and Research Focus |

| Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's) | Targeting glutamate receptors and key enzymes like BACE1 to achieve neuroprotection and symptomatic relief. purdue.edunih.govgoogle.com |

| Chronic and Neuropathic Pain | Development of non-opioid analgesics by targeting alternative pain pathways. google.comgoogle.com |

| Inflammatory Disorders | Exploration of the anti-inflammatory properties of specific decahydroisoquinoline derivatives. frontiersin.orgmdpi.com |

| Antimicrobial and Anticancer Therapies | Screening of compound libraries to identify derivatives with activity against microbial pathogens and cancer cells, building on the known bioactivity of the broader isoquinoline family. uq.edu.au |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Decahydroisoquinolin-6-ol with high purity?

- Methodology : Catalytic hydrogenation of isoquinoline derivatives under controlled pressure (e.g., 50–100 atm H₂) using palladium or platinum catalysts. Purification via preparative HPLC or recrystallization in polar aprotic solvents (e.g., DMSO) ensures >95% purity .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Catalyst Loading | 5–10% w/w |

| Reaction Time | 12–24 hours |

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and hydrogenation completeness .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₅NO) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Recommended Solvents : Water, methanol, or ethanol due to moderate polarity. Avoid halogenated solvents (e.g., chloroform) to prevent degradation. Stability assessments should include thermal gravimetric analysis (TGA) and pH-dependent degradation studies (pH 2–12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?

- Approach :

Standardize assay conditions (e.g., cell lines, exposure time, dose ranges).

Validate mechanisms using in vitro models (e.g., SH-SY5Y neurons for neuroprotection) and compare with cytotoxicity assays (e.g., MTT on HeLa cells) .

Employ molecular docking to predict binding affinities to targets like NMDA receptors or pro-apoptotic proteins .

Q. What strategies optimize stereochemical control during this compound synthesis?

- Solutions :

- Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation .

- Monitor reaction progress with chiral HPLC to isolate dominant stereoisomers .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

- Methods :

- Molecular Dynamics (MD) Simulations : Study binding stability with proteins (e.g., 100 ns simulations in GROMACS) .

- Density Functional Theory (DFT) : Calculate electronic properties to predict reactivity and metabolite formation .

- Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. What experimental designs address discrepancies in thermal stability data across studies?

- Protocol :

Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds.

Compare results under inert (N₂) vs. oxidative (air) atmospheres to assess environmental impacts .

| Condition | Decomposition Onset |

|---|---|

| N₂ Atmosphere | 220–240°C |

| Air Atmosphere | 180–200°C |

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for this compound’s enzyme inhibition?

- Factors :

- Assay variability (e.g., substrate concentration, enzyme source purity).

- Compound aggregation in aqueous buffers, leading to false-positive inhibition .

- Mitigation : Use dynamic light scattering (DLS) to monitor aggregation and include control experiments with detergents (e.g., 0.01% Tween-20) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.